molecular formula C7H14 B166808 (E)-4,4-Dimethyl-2-pentene CAS No. 690-08-4

(E)-4,4-Dimethyl-2-pentene

Cat. No. B166808
CAS RN: 690-08-4
M. Wt: 98.19 g/mol
InChI Key: BIDIHFPLDRSAMB-AATRIKPKSA-N
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Description

(E)-4,4-Dimethyl-2-pentene is a hydrocarbon compound with a molecular formula of C7H14. It is a colorless liquid with a mild odor, and is typically obtained through the synthesis of 2-methyl-2-butene and dimethylpropylene. The compound has a variety of applications, including its use as a solvent, a chemical intermediate, and a fuel additive. It is important to note that (E)-4,4-Dimethyl-2-pentene is not considered to be a hazardous material, and is not classified as a carcinogen.

Scientific Research Applications

Electrochemical Studies

  • Electrochemical Behavior Analysis : (E)-4,4-Dimethyl-2-pentene was studied for its electrochemical behavior, revealing insights into electron transfer processes in acidic media (Almirón et al., 1988).

NMR Spectroscopy Applications

  • Configuration Assignments : The compound was used in studies involving 13C NMR chemical shifts to determine Z and E configurations of substituted ethylenes (Haan & Ven, 1971).

Polymer and Material Science

  • Copolymerization Studies : Research has explored its use in copolymerizations with ethylene, affecting monomer reactivities and resulting in high molecular weight copolymers (Kakinuki et al., 2009).

Mass Spectrometry

  • Degradation Mechanism Analysis : Mass spectrometric studies have been conducted on (E)-4,4-Dimethyl-2-pentene to understand the specificity of degradation reactions under electron-impact (Stefani, 1973).

Chemical Synthesis and Catalysis

  • Olefin Oligomerization : Its application in the synthesis of heterogeneous complexes for olefin oligomerization has been researched, particularly in ethylene and propylene oligomerization (Rossetto et al., 2015).

Atmospheric Chemistry

  • Atmospheric Oxidation Mechanism : Studies have investigated the atmospheric oxidation mechanism of (E)-4,4-Dimethyl-2-pentene initiated by OH radicals, exploring major products and reaction rates (Zhang & Du, 2015).

properties

IUPAC Name

(E)-4,4-dimethylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDIHFPLDRSAMB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5075078, DTXSID201015935
Record name 2-Pentene, 4,4-dimethyl-
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Record name (E)-4,4-Dimethylpent-2-ene
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Molecular Weight

98.19 g/mol
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Vapor Pressure

111.0 [mmHg]
Record name (E)-4,4-Dimethylpent-2-ene
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Product Name

(E)-4,4-Dimethyl-2-pentene

CAS RN

690-08-4, 50819-06-2, 26232-98-4
Record name (2E)-4,4-Dimethyl-2-pentene
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Record name (E)-4,4-Dimethyl-2-pentene
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Record name 2,2-Dimethylpentene
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Record name (E)-4,4-Dimethyl-2-pentene
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Record name 2-Pentene, 4,4-dimethyl-
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Record name (E)-4,4-Dimethylpent-2-ene
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Record name (E)-4,4-dimethylpent-2-ene
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Record name (E)-4,4-DIMETHYL-2-PENTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
M Stähle, J Hartmann, M Schlosser - Helvetica Chimica Acta, 1977 - Wiley Online Library
Capricious Stereoselectivities of Alkenylpotassium Formation under Kinetic and Thermodynamic Control Oxygenâ•’Triggered Con Page 1 1730 HELVETICA CHIMICA ACTA - Vol. 60, …
Number of citations: 2 onlinelibrary.wiley.com
YK Hamad, Y Abobakr, MZM Salem, HM Ali… - …, 2019 - jtatm.textiles.ncsu.edu
Certain natural products extracted from different parts of medicinal and aromatic plants were examined for their antifungal activity against three plant pathogenic fungi, Fusarium …
Number of citations: 41 jtatm.textiles.ncsu.edu
A Hassner - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 14696‐81‐2 ] INO 3 (MW 188.91) InChI = 1S/INO3/c1‐5‐2(3)4 InChIKey = CCJHDZZUWZIVJF‐UHFFFAOYSA‐N ( additions to alkenes ; regioselective and stereoselective …
Number of citations: 1 onlinelibrary.wiley.com
M Spichty, G Fragale, T Wirth - Journal of the American Chemical …, 2000 - ACS Publications
Ab initio calculations have been performed to study the stereoselective selenenylation reaction of alkenes with chiral selenium electrophiles. The interaction of the heteroatom of the …
Number of citations: 50 pubs.acs.org
L Soják, G Addová, R Kubinec, A Kraus, G Hu - Journal of Chromatography …, 2002 - Elsevier
Published retention indices of acyclic alkenes C 5 –C 7 on squalane and polydimethylsiloxane as stationary phases were investigated, and reliable retention indices of alkenes from …
Number of citations: 23 www.sciencedirect.com
L Zhang, W Fan, D Cao, M Zeng, H Xiao, Y Liang - Analytica Chimica Acta, 2012 - Elsevier
Neutral losses are a type of important variables in mass spectral interpretation. Since it is hard to calculate or extract neutral losses from mass spectra, they are usually discarded. In this …
Number of citations: 4 www.sciencedirect.com
AM Leduc, A Salameh, D Soulivong… - Journal of the …, 2008 - ACS Publications
The surface complex [(SiO)Re(CtBu)(CHtBu)(CH 2 tBu)] (1) is a highly efficient propene metathesis catalyst with high initial activities and a good productivity. However, it …
Number of citations: 87 pubs.acs.org
S Liu, GS Girolami - Organometallics, 2021 - ACS Publications
We describe the synthesis and characterization of four η 1 ,η 2 -2,2-dimethylpent-4-en-1-yl complexes of stoichiometry M(CH 2 CMe 2 CH 2 CH═CH 2 )(diene), where M is Rh or Ir, and …
Number of citations: 1 pubs.acs.org
RC Santos, JP Leal - Journal of Physical and Chemical Reference …, 2012 - pubs.aip.org
A review on prediction methods for molar enthalpies of vaporization at T= 298.15 K of hydrocarbons is presented. A new method is proposed and compared with six of the most common …
Number of citations: 22 pubs.aip.org
IG Zenkevich - Journal of Structural Chemistry, 2009 - Springer
The previously proposed method of the integrated interpretation of mass-spectrometric and chromatographic data is applied to compounds with a branched carbon skeleton, namely, …
Number of citations: 8 link.springer.com

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